(R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 2-methylpiperazine with a suitable ketone or aldehyde under specific conditions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2-Methylpiperazin-1-yl)propan-2-one: A structurally similar compound with a different substitution pattern on the piperazine ring.
2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one: A homologous compound with an additional carbon atom in the alkyl chain.
Uniqueness
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methyl-1-[(2R)-2-methylpiperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3/t8-/m1/s1 |
InChI Key |
OZOSYPUCRXIOTA-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)C(C)C |
Canonical SMILES |
CC1CNCCN1C(=O)C(C)C |
Origin of Product |
United States |
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